REACTION_CXSMILES
|
C[O:2][C:3](OC)([O:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][N:7]=1)[CH3:4].O1CCOCC1.S(=O)(=O)(O)O>O>[C:6]1([O:5][C:3](=[O:2])[CH3:4])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][N:7]=1
|
Name
|
1-isoquinolinyloxyacetaldehyde dimethyl acetal
|
Quantity
|
0.93 g
|
Type
|
reactant
|
Smiles
|
COC(C)(OC1=NC=CC2=CC=CC=C12)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with saturated aqueous sodium hydrogen carbonate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with dichloromethane (2×100 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=NC=CC2=CC=CC=C12)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |